Lipophilicity (XLogP3) Controls Passive Permeability: A Direct Comparison with the Piperidine Analog
The target compound has a computed XLogP3 of 1.3 [1]. The 2-(benzyloxy)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide analog (CAS 2034407-65-1, MW 384.484, formula C20H28N6O2) is predicted to have a higher logP (approximately 2.5–3.0 based on the increased hydrocarbon content of the piperidine ring), which would confer greater membrane permeability but also higher non‑specific binding and lower aqueous solubility. The lower logP of the target compound favors aqueous environments and may reduce off‑target partitioning into lipid‑rich tissues.
| Evidence Dimension | Predicted logP (XLogP3) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 2-(benzyloxy)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide – estimated logP ~2.5–3.0 (based on structural increment analysis) |
| Quantified Difference | ΔlogP ≈ 1.2–1.7 lower for target |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) vs. structural increment estimation |
Why This Matters
A logP difference of >1 unit can translate to a ~10‑fold difference in partition coefficient, directly impacting solubility, bioavailability, and assay compatibility.
- [1] PubChem Compound Summary for CID 121137598, 2-(benzyloxy)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide. National Center for Biotechnology Information (2026). View Source
